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Compound Focus: Zoligratinib

CAS No.: 1265229-25-1

Cat. No.: S547997

Primary Mechanism: Secondary FGFR2 Mutations

The table below summarizes the key secondary FGFR2 mutations identified upon resistance to various

FGFR inhibitors, which are also relevant to the resistance landscape for Zoligratinib.

Mutation . Frequency Among .
. Mutation Type . Functional Role
Site Resistant Cases
N550 Molecular ~63% of FGFR2 kinase Disrupts autoinhibitory "brake" in the
brake domain mutations [1] kinase, leading to constitutive activation
[1].
V565 Gatekeeper ~47% of FGFR2 kinase Located deep in the ATP-binding pocket;
domain mutations [1] mutations sterically hinder drug binding [1]
[2].
E565 - Reported in specific A specific p.E565A mutation was identified
cases [2] as a driver of resistance to Infigratinib [2].
L617 - Reported in specific A specific p.L617M mutation was found
cases [2] alongside E565A post-Infigratinib

treatment [2].
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Mutation . Frequency Among .
. Mutation Type . Functional Role
Site Resistant Cases
C492 Covalent Rare (1 in 42 patients The cysteine residue covalently bound by
binding site treated with Futibatinib) irreversible inhibitors like Futibatinib [1].

[1]

Comparative Inhibitor Activity and Experimental Data

Different FGFR inhibitors have varying abilities to overcome these resistance mutations. The table below
summarizes the half-maximal inhibitory concentration (ICso) values for Zoligratinib and other inhibitors,

which is a key metric from cell viability assays used to measure a drug's potency.

FGFR FGFR1 ICso FGFR2 ICso FGFR3 ICso Key Characteristics & Notes

Inhibitor (nM) (nM) (nM) on Resistance

Zoligratinib 9.3 [3] [4] 7.6 [3] [4] 22 [3] [4] Orally available, selective ATP-

competitive inhibitor [3] [4].

Futibatinib Information not  Information not  Information not Irreversible, covalent binder;
available in available in available in active against several
search results search results search results gatekeeper mutations (e.g.,

V565F) but susceptible to C492
mutations [1].

Infigratinib Information not  Information not  Information not  Reversible ATP-competitive
available in available in available in inhibitor; resistance driven by
search results search results search results gatekeeper (V565) and other

(E565, L617) mutations [1] [2].

Pemigatinib  Information not  Information not  Information not  Reversible ATP-competitive

available in
search results

available in
search results

Key Experimental Protocols

available in
search results

inhibitor; resistance landscape
similar to Infigratinib [1].
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The data in the table above is typically generated through standardized experimental protocols:

e Cell Viability Assay (MTT Assay): Cells are seeded in 96-well plates and treated with a range of
drug concentrations for 72 hours. A compound like MTT is added, which is converted to a purple
formazan product by living cells. The absorbance is measured, and ICso values are calculated using
software like GraphPad Prism [1].

¢ Immunoblot Analysis (Western Blotting): Used to confirm the biochemical effect of the inhibitor. It
detects changes in phosphorylation (activation) levels of key signaling proteins like ERK1/2 and AKT,
demonstrating pathway suppression [1].

Visualizing the Resistance Landscape and Signhaling

The following diagram illustrates the common FGFR inhibitor resistance mutations within the FGFR2 kinase

domain and the downstream signaling pathways involved.
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Implications for Overcoming Resistance

The identified resistance landscape points toward several strategic directions for future research and drug

development:

¢ Developing Next-Generation Inhibitors: There is a clear need for inhibitors that can target a
broader spectrum of resistance mutations, particularly the common N550 and V565 variants [1]. The
rarity of C492 mutations also supports the continued development of irreversible, covalent FGFR
inhibitors like Futibatinib [1].

¢ Exploring Combination Therapies: Since resistance can also occur through the activation of
bypass signaling pathways (e.g., PI3K/AKT/mTOR), combining FGFR inhibitors with drugs targeting
these alternative pathways presents a promising strategy to delay or overcome resistance [2] [5].

e Strategic Sequencing of Therapies: The unique activity profiles of different FGFR inhibitors against
specific mutations suggest that sequential therapy (e.g., using a reversible inhibitor like Zoligratinib
first, followed by an irreversible one like Futibatinib) could help extend clinical benefit after resistance

develops [1].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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